molecular formula C9H7Cl2F3S B6317343 Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide CAS No. 103624-51-7

Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide

Cat. No. B6317343
CAS RN: 103624-51-7
M. Wt: 275.12 g/mol
InChI Key: BQTAMMQQMCFYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide (BDCTFS) is a volatile, colorless liquid with a faint odor that has been used as a solvent in a variety of applications. It is a versatile compound with many potential uses in the laboratory and in industrial settings.

Scientific Research Applications

Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a catalyst for the synthesis of polymers. It has also been used as a solvent in the extraction of essential oils and in the separation of proteins and peptides. Additionally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide has been used in the study of enzyme kinetics and in the investigation of the structure and function of proteins.

Mechanism Of Action

The mechanism of action of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is not fully understood. However, it is believed that the compound interacts with the active sites of enzymes and other proteins, thus altering their structure and function. Additionally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide may interact with other molecules, such as lipids and carbohydrates, in order to form complexes that can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide are not well understood. However, it is known that the compound is toxic to certain organisms, such as bacteria and fungi. Additionally, it has been shown to have an inhibitory effect on certain enzymes, such as proteases and lipases. It has also been shown to have a mild sedative effect in laboratory animals.

Advantages And Limitations For Lab Experiments

The main advantage of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is its low toxicity and low vapor pressure, which make it an ideal solvent for use in laboratory experiments. Additionally, the compound has a low boiling point, which makes it easier to purify and distill. However, the compound is volatile and has a low flash point, which can be a safety hazard in the laboratory. Additionally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and chemical industries. Additionally, it may be possible to develop new synthesis methods for the compound, as well as new methods for purification and distillation. Additionally, further research into the mechanism of action of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide may lead to the development of new drugs and other treatments. Finally, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide may be used in the development of new materials, such as polymers and other organic compounds.

Synthesis Methods

Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide can be synthesized from benzyl chloride and trifluoroethyl sulfide via a two-step process. First, the benzyl chloride is reacted with trifluoroethyl sulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide, along with sodium chloride or potassium chloride as a by-product. The second step involves the purification of the product by distillation or chromatography.

properties

IUPAC Name

(1,1-dichloro-2,2,2-trifluoroethyl)sulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTAMMQQMCFYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.